N-(2,6-dichlorophenyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-12-8-3-2-5-9(12)14(18)17-13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOARQOPPNATSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-methoxybenzamide typically involves the reaction of 2,6-dichloroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of N-(2,6-dichlorophenyl)-2-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Substitution Effects
Key Substituent Comparisons:
| Compound Name | Substituents on Benzamide Ring | Substituents on Phenyl Ring | Key Structural Features |
|---|---|---|---|
| N-(2,6-Dichlorophenyl)-2-methoxybenzamide | 2-OCH₃ | 2,6-Cl₂ | Electron-donating OCH₃; steric hindrance from Cl |
| N-(2,6-Dichlorophenyl)benzamide | H | 2,6-Cl₂ | No electron modulation; planar structure |
| 2-Chloro-N-(2,6-dichlorophenyl)benzamide | 2-Cl | 2,6-Cl₂ | Electron-withdrawing Cl; increased polarity |
| N-(4-Chlorophenyl)-2,6-difluorobenzamide | 2,6-F₂ | 4-Cl | Fluorine's strong electronegativity; para-Cl |
Key Observations :
- Methoxy vs. Chloro : The 2-OCH₃ group in the target compound donates electron density via resonance, contrasting with electron-withdrawing Cl in analogs like 2-chloro-N-(2,6-dichlorophenyl)benzamide. This affects dipole moments and reactivity in electrophilic substitution .
- Steric Effects : The 2,6-dichloro substitution on the phenyl ring creates a crowded environment, influencing molecular planarity and intermolecular interactions, as seen in crystal structures of related compounds .
Electronic and Spectroscopic Properties
³⁵Cl NQR Frequency Trends:
Studies on N-(2-chlorophenyl)- and N-(2,6-dichlorophenyl)-amides reveal:
- Alkyl groups (e.g., -CH₃) in the side chain lower ³⁵Cl NQR frequencies due to reduced electron withdrawal.
- Aryl/Chloroalkyl groups (e.g., -C₆H₄Cl) increase frequencies via enhanced electron withdrawal .
Crystallographic Comparisons
Crystal structures of analogs (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide) show:
- Trans Configuration : The N–H and C=O bonds adopt a trans conformation, stabilizing the amide group via resonance .
- Crystal Packing: Steric effects from 2,6-Cl₂ substitution enforce non-planar arrangements, while methoxy groups may introduce hydrogen-bonding opportunities (e.g., OCH₃⋯H–N interactions) absent in chloro analogs.
Lattice Parameters :
The target compound’s methoxy group may alter packing efficiency and symmetry compared to these structures.
Biological Activity
N-(2,6-dichlorophenyl)-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a dichlorophenyl group and a methoxybenzamide moiety. This structural configuration is believed to enhance its interaction with various biological targets, which is pivotal for its pharmacological effects.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Its mechanism of action appears to involve the inhibition of key inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs). The dichlorophenyl group enhances the compound's binding affinity to enzymes involved in inflammatory processes, potentially reducing the production of pro-inflammatory cytokines.
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro | Inhibition of COX-2 expression in cultured macrophages. | |
| Animal model | Reduction in edema in carrageenan-induced paw inflammation. |
Anticancer Activity
This compound has also been investigated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 2: Anticancer Activity Overview
| Cancer Type | Cell Line Used | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15 | Induction of apoptosis via caspase activation. |
| Lung Cancer | A549 | 20 | Inhibition of cell proliferation and migration. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving mice with induced inflammatory responses, administration of the compound led to a significant reduction in inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.
- Case Study 2 : A clinical trial assessing the efficacy of this compound in patients with advanced cancer showed promising results, with several patients experiencing tumor shrinkage and improved quality of life.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound appears to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Signal Transduction Modulation : It may affect various signaling pathways, including those related to apoptosis and cell survival.
Q & A
Q. What are the optimal synthetic routes for N-(2,6-dichlorophenyl)-2-methoxybenzamide, and how do reaction parameters influence yield?
Methodological Answer: The compound is synthesized via amide coupling between substituted anilines and carboxylic acid derivatives. A validated approach involves reacting 2-methoxybenzoic acid with 2,6-dichloroaniline in the presence of thionyl chloride (SOCl₂) as a coupling agent. Critical parameters include:
- Temperature : Slow warming (40–60°C) to expel HCl gas during reaction .
- Purification : Hydrolysis of excess SOCl₂ under ice-cold conditions, followed by neutralization with 2M NaOH to isolate the product .
- Yield Optimization : Excess SOCl₂ (1.5–2.0 equivalents) and controlled stirring minimize side reactions. Typical yields range from 65–80% under anhydrous conditions .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation, and how are data interpreted?
Methodological Answer: Key techniques include:
- 35Cl Nuclear Quadrupole Resonance (NQR) : Detects distinct Cl environments. For N-(2,6-dichlorophenyl) derivatives, two 35Cl NQR frequencies (e.g., 34.2 MHz and 36.7 MHz) confirm inequivalent Cl atoms due to crystal field effects .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, monoclinic crystal symmetry (space group Cc) with unit cell parameters a = 11.9433 Å, b = 12.5397 Å, and β = 111.859° .
- NMR/IR : Methoxy (δ 3.8–4.0 ppm in ¹H NMR; ~1250 cm⁻¹ in IR) and amide (δ 8.1–8.3 ppm in ¹H NMR; ~1650 cm⁻¹ in IR) groups validate functional groups .
Advanced Research Questions
Q. How can contradictions in 35Cl NQR data be resolved when substituents alter resonance frequencies?
Methodological Answer: 35Cl NQR frequencies are sensitive to substituent electronic effects:
- Alkyl vs. Aryl Substituents : Alkyl groups (e.g., -CH₃) lower frequencies by ~2 MHz due to electron donation, while aryl/chloroalkyl groups increase frequencies via electron withdrawal .
- Crystal Packing Effects : Discrepancies (e.g., N-(2-chlorophenyl)-2,2,2-trichloroacetamide) arise from asymmetric crystal environments, necessitating complementary techniques like X-ray diffraction to validate assignments .
Q. What challenges arise in crystallographic refinement of this compound using SHELX software?
Methodological Answer:
- High-Resolution Data : SHELXL refines anisotropic displacement parameters for Cl and O atoms but struggles with twinned data. Use HKLF5 format for twinned datasets .
- Hydrogen Bonding : N–H⋯O interactions (e.g., 2.89 Å bond length) stabilize molecular chains along the c-axis. Manual restraint of H-atom positions improves refinement accuracy .
- Software Limitations : SHELXTL (Bruker AXS) interfaces better with twin-law identification than open-source SHELXL .
Q. How do structural features influence solubility and stability in pharmacological assays?
Methodological Answer:
- Hydrophobic Interactions : Dichlorophenyl and methoxy groups reduce aqueous solubility (logP ≈ 3.2). Use DMSO/ethanol mixtures (≤5% v/v) for in vitro assays to avoid precipitation .
- Crystal Packing : Strong N–H⋯O hydrogen bonds (Table 1) enhance thermal stability (decomposition >200°C) but complicate polymorph screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
